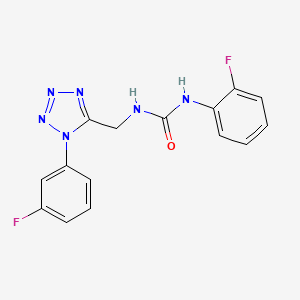

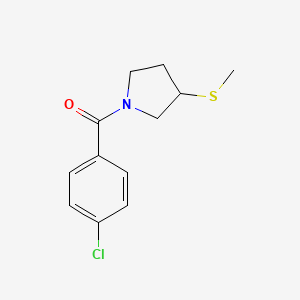

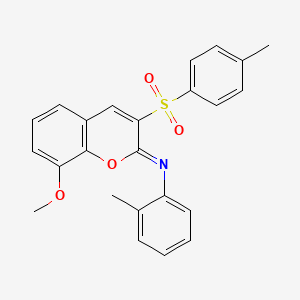

1-(2-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the fluorophenyl and tetrazolyl precursors. These could then be combined using a suitable coupling reaction. The urea group could be introduced in a subsequent step, possibly through a reaction with an isocyanate .Aplicaciones Científicas De Investigación

Hydrogel Formation and Morphology Tuning

Urea derivatives have been explored for their ability to form hydrogels, which are networks of polymer chains capable of holding large amounts of water. These hydrogels' physical properties, such as rheology and morphology, can be fine-tuned by the identity of the anion, highlighting a method for controlling the material's characteristics for specific applications (Lloyd & Steed, 2011).

Medicinal Chemistry: Antifilarial Agents and Anticancer Investigations

In medicinal chemistry, certain urea derivatives have shown promise as potential antifilarial agents, demonstrating activity against specific parasites. This research indicates the potential for developing new therapeutic agents based on urea derivatives for treating parasitic infections (Ram et al., 1984). Additionally, urea derivatives have been investigated for their enzyme inhibition properties and anticancer activity, suggesting a broad spectrum of biomedical applications (Mustafa, Perveen, & Khan, 2014).

Material Science: Anion-Induced Deprotonation

The study of urea derivatives in material science has revealed intriguing findings, such as anion-induced deprotonation, which can lead to the formation of new materials with unique properties. This process involves the interaction between urea derivatives and anions, leading to the deprotonation of the urea and the formation of novel structures (Boiocchi et al., 2004). Such mechanisms can be crucial for designing materials with specific functionalities, such as sensors or catalysts.

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N6O/c16-10-4-3-5-11(8-10)23-14(20-21-22-23)9-18-15(24)19-13-7-2-1-6-12(13)17/h1-8H,9H2,(H2,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYBHFCKZDCBRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isopropyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2715566.png)

![(E)-3-(2-Chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2715567.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2715569.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2715572.png)

![2-(4-ethylphenoxy)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2715575.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2715589.png)